3-Amino-4-bromo-2-chlorobenzoic Acid (CAS 2091226-85-4): A Comprehensive Technical Guide for Advanced Synthesis and Applications
3-Amino-4-bromo-2-chlorobenzoic Acid (CAS 2091226-85-4): A Comprehensive Technical Guide for Advanced Synthesis and Applications
Executive Summary & Chemical Identity
In the landscape of modern drug discovery and agrochemical development, highly functionalized tetrasubstituted benzene derivatives serve as critical rigid scaffolds. 3-Amino-4-bromo-2-chlorobenzoic acid (CAS 2091226-85-4) is a specialized organic building block characterized by its dense array of orthogonal reactive sites[1]. The presence of a carboxyl group, a primary amine, and two distinct halogens (chlorine and bromine) allows for highly selective, stepwise functionalization, making it an indispensable intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and next-generation insecticides.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, diving deep into the mechanistic causality of its synthesis, self-validating experimental protocols, and its authoritative applications in life sciences.
Physicochemical Profiling
Understanding the fundamental properties of CAS 2091226-85-4 is the first step in predicting its behavior in complex synthetic workflows. The quantitative data is summarized below:
| Property | Value |
| Chemical Name | 3-Amino-4-bromo-2-chlorobenzoic acid |
| CAS Registry Number | 2091226-85-4[1] |
| Molecular Formula | C 7 H 5 BrClNO 2 [1] |
| Molecular Weight | 250.48 g/mol [1] |
| Structural Features | 1,2,3,4-Tetrasubstituted aromatic ring |
| Key Reactive Sites | -COOH (Amidation/Esterification), -NH 2 (Alkylation/Acylation), -Br (Cross-coupling) |
Mechanistic Synthesis Pathways & Causality
The de novo synthesis of 3-amino-4-bromo-2-chlorobenzoic acid requires precise control over regiochemistry. The most robust pathway begins with the commercially available 2-chloro-3-nitrobenzoic acid [2].
Step 1: Reduction of the Nitro Group
The initial phase involves the reduction of the nitro group to a primary amine to yield 3-amino-2-chlorobenzoic acid. While catalytic hydrogenation (H 2 , Pd/C) is common, the presence of the aryl chloride risks undesired dehalogenation. Therefore, chemoselective reduction methods, such as the Zinin reduction using sulfide reagents or transition-metal-mediated reductions (e.g., SnCl 2 or Fe/HCl), are employed to preserve the C-Cl bond[3].
Step 2: Regioselective Bromination (The Causality of Directing Effects)
The transformation of 3-amino-2-chlorobenzoic acid to the target 4-bromo derivative is governed by competing electronic directing effects.
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The -NH 2 group at position 3 is strongly activating and ortho/para-directing (directing to positions 2, 4, and 6).
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The -Cl group at position 2 is occupied, eliminating it as a reaction site.
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The -COOH group at position 1 is deactivating and meta-directing (directing to positions 3 and 5).
Because the amino group is the dominant activating moiety, electrophilic aromatic bromination is directed primarily to positions 4 (ortho to -NH 2 ) and 6 (para to -NH 2 ). To favor the 4-bromo isomer (CAS 2091226-85-4), steric hindrance and solvent polarity must be carefully modulated. Using N-bromosuccinimide (NBS) in a polar aprotic solvent at low temperatures minimizes the kinetic energy of the system, allowing the subtle steric differences between the 4- and 6-positions to dictate regioselectivity.
Experimental Protocol: Self-Validating Synthesis Workflow
The following protocol outlines the regioselective bromination step, designed as a self-validating system to ensure high purity and yield.
Reagents:
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3-Amino-2-chlorobenzoic acid (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Aqueous Sodium Thiosulfate (Na 2 S 2 O 3 )
Step-by-Step Methodology:
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Preparation: Dissolve 3-amino-2-chlorobenzoic acid in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
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Controlled Addition: Add NBS portion-wise over 30 minutes. Causality: Slow addition prevents localized thermal spikes, which would otherwise overcome the activation energy barrier for dibromination or substitution at the less favored 6-position.
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In-Process Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass ( m/z 249/251, exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom) plateaus.
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Quenching: Quench the reaction by adding a 10% aqueous solution of Na 2 S 2 O 3 . Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions, definitively halting the reaction and preventing over-bromination during workup.
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Isolation: Precipitate the product by adding cold distilled water. Filter the crude solid and purify via recrystallization from ethanol/water to isolate the pure 3-amino-4-bromo-2-chlorobenzoic acid.
Applications in Drug Development & Agrochemicals
The orthogonal reactivity of CAS 2091226-85-4 makes it a highly sought-after scaffold in two primary domains:
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Agrochemicals (Insecticides): Highly substituted anthranilic acid derivatives are foundational to the synthesis of meta-diamide insecticides, such as Broflanilide[4]. The bromine atom at the 4-position serves as a perfect handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to append complex perfluorinated or aryl groups necessary for potent larvicidal activity.
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Pharmaceuticals (Targeted Therapies): In medicinal chemistry, similar halogenated benzoic acids are utilized to synthesize pyrrolo[2,3-b]pyridine derivatives, which act as potent protein kinase inhibitors for oncology indications[5]. Furthermore, they are incorporated into the design of DP-2 receptor antagonists, which are critical in modulating inflammatory responses in conditions like asthma and allergic rhinitis[6].
Workflow Visualization
The following diagram illustrates the synthetic progression from basic precursors to advanced biological applications, highlighting the pivotal role of CAS 2091226-85-4.
Fig 1: Synthetic workflow and downstream biological applications of CAS 2091226-85-4.
References
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Title: High-Affinity α-Aminobutyric Acid A/Benzodiazepine Ligands: Synthesis and Structure−Activity Relationship Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: The Zinin reduction of nitroarenes Source: ScienceMadness Library URL: [Link]
- Source: Google Patents (NZ565255A)
- Source: Google Patents (BRPI0712332A2)
Sources
- 1. molcore.com [molcore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 5. NZ565255A - Pyrrolo[2,3-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound - Google Patents [patents.google.com]
